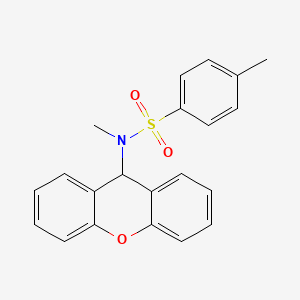![molecular formula C9H12N4O2S B12788958 2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 6301-65-1](/img/structure/B12788958.png)
2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of thiazolopyrimidines, which are heterocyclic compounds containing both thiazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl isothiocyanate in the presence of a base such as sodium ethoxide . The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography . The choice of solvents and reaction conditions is also crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Various substituted thiazolopyrimidines.
Applications De Recherche Scientifique
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence .
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- Ethyl isothiocyanate
- Thiazolopyrimidine derivatives
Uniqueness
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6301-65-1 |
|---|---|
Formule moléculaire |
C9H12N4O2S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-(ethylamino)-4,6-dimethyl-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4-10-8-11-5-6(14)12(2)9(15)13(3)7(5)16-8/h4H2,1-3H3,(H,10,11) |
Clé InChI |
VJTLGDOQLMJAIT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=C(S1)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



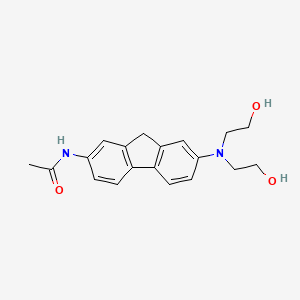
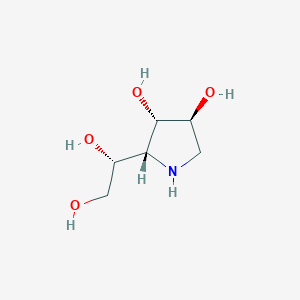
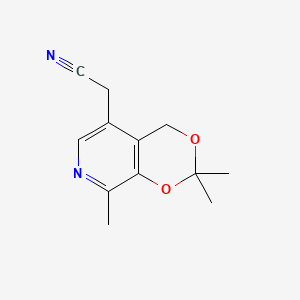
![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
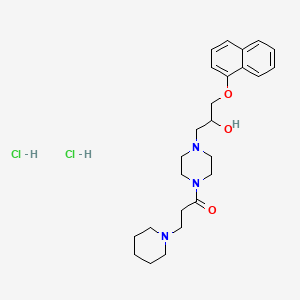

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)




